molecular formula C5H9O3P B13323638 1-Hydroxyphosphinan-4-one 1-oxide

1-Hydroxyphosphinan-4-one 1-oxide

Cat. No.: B13323638
M. Wt: 148.10 g/mol
InChI Key: BJFVPBBNKHOEIT-UHFFFAOYSA-N
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Description

1-Hydroxyphosphinan-4-one 1-oxide, also known as tetrahydrothiopyran-4-one 1,1-dioxide, is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Intramolecular Dieckmann Condensation: The most common synthetic route involves intramolecular Dieckmann condensation. Starting from 3,3’-thiodipropanoates, this method yields 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are subsequently hydrolyzed and decarboxylated to form the desired compound .

Addition of Hydrogen Sulfide to Divinyl Ketones: Another effective approach is the double addition of hydrogen sulfide or its derivatives (hydrosulfide or sodium sulfide) to divinyl ketones. This method leads to stereoselective formation of tetrahydrothiopyran-4-ones .

Chemical Reactions Analysis

1-Hydroxyphosphinan-4-one 1-oxide can undergo various reactions:

    Oxidation: It can be oxidized to form related sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions. Common reagents include NaOMe, NaH, NaSH, and halides. The major products depend on the specific reaction conditions.

Scientific Research Applications

1-Hydroxyphosphinan-4-one 1-oxide finds applications in:

    Chemistry: As a building block for organic synthesis.

    Biology: Potential antitumor, antibacterial, and antifungal properties.

    Medicine: Inhibitors of phosphodiesterase and β-secretase BACE1.

    Industry: Precursors to natural product analogs.

Mechanism of Action

The exact mechanism by which this compound exerts its effects varies depending on its specific application. It may interact with molecular targets and pathways relevant to its biological activity.

Comparison with Similar Compounds

While 1-Hydroxyphosphinan-4-one 1-oxide has unique properties, it shares similarities with other sulfur-containing compounds. Further research can explore these analogs and their distinct features.

Properties

Molecular Formula

C5H9O3P

Molecular Weight

148.10 g/mol

IUPAC Name

1-hydroxy-1-oxo-1λ5-phosphinan-4-one

InChI

InChI=1S/C5H9O3P/c6-5-1-3-9(7,8)4-2-5/h1-4H2,(H,7,8)

InChI Key

BJFVPBBNKHOEIT-UHFFFAOYSA-N

Canonical SMILES

C1CP(=O)(CCC1=O)O

Origin of Product

United States

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